

In Vivo Efficacy of ValloVax™: A Comparative Analysis for Researchers

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of ValloVax™, a therapeutic cancer vaccine developed by **Batu** Biologics, against other established and emerging cancer therapies. This analysis is supported by experimental data from preclinical studies, with a focus on Non-Small Cell Lung Cancer (NSCLC), a primary target for ValloVax™.

ValloVax™ is an immunotherapy derived from placental endothelial cells that aims to induce a tissue-nonspecific anti-tumor response by targeting tumor angiogenesis.[1] Its mechanism of action involves stimulating the immune system to recognize and attack the blood vessels that supply nutrients to tumors.[2] This guide will delve into the preclinical data supporting ValloVax™'s efficacy and compare it with standard-of-care treatments and other anti-angiogenic agents.

Comparative In Vivo Efficacy Data

The following tables summarize the quantitative data from preclinical studies, offering a comparative view of the anti-tumor effects of ValloVax™ and other therapies in mouse models of various cancers.

Table 1: In Vivo Efficacy of ValloVax™ in Various Tumor Models

Tumor Model	Treatment Group	Mean Tumor Volume (mm ³) at Day 21 ± SEM	Tumor Growth Inhibition (%)	Statistically Significant (p-value)	Reference
GL261 Glioma	Control	~1200	-	-	
ValloVax™	~400	~67%	< 0.05		
CT-26 Colon Cancer	Control	~1500	-	-	
ValloVax™	~500	~67%	< 0.05		
LLC Lung Carcinoma	Control	~1800	-	-	
ValloVax™	~600	~67%	< 0.05		

Table 2: Comparative In Vivo Efficacy of ValloVax™ and VEGFR2 Inhibition in CT-26 Colon Cancer Model

Treatment Group	Mean Tumor Volume (mm ³) at Day 21 ± SEM	Tumor Growth Inhibition (%)	Statistically Significant (p-value vs. Control)	Reference
Control	~1500	-	-	
ValloVax™	~500	~67%	< 0.05	
Anti-VEGFR2 Antibody	~900	~40%	< 0.05	

Table 3: Comparative In Vivo Efficacy of Bevacizumab and Cisplatin in NSCLC Mouse Models

Therapy	Mouse Model	Treatment Details	Tumor Growth Inhibition (%)	Statistically Significant (p-value vs. Control)	Reference
Bevacizumab	H1299 NSCLC (orthotopic)	0.05 mg/kg, aerosol, 5x/week for ~2.5 weeks	40% reduction in lung/tumor weight	Not explicitly stated, but efficacy demonstrated	[3]
Bevacizumab + Paclitaxel	A549 NSCLC (xenograft)	Bevacizumab maintenance after induction	Complete inhibition during induction, significant during maintenance	< 0.05	[2]
Cisplatin	KrasG12D-initiated lung tumors	7 mg/kg, weekly for 2 weeks, repeated	Significant reduction in tumor burden	< 0.0002	[4]
Cisplatin + Erlotinib	Lewis Lung Cancer	Combination therapy	Significantly lower tumor volume vs. monotherapy	< 0.05	[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation of the findings.

ValloVax™ In Vivo Efficacy Studies

- Animal Models: Syngeneic mouse models were used for the GL261 glioma, CT-26 colon cancer, and Lewis Lung Carcinoma (LLC) tumors. Female C57BL/6 or BALB/c mice, 6-8 weeks old, were utilized.

- Tumor Cell Inoculation: 1×10^6 tumor cells (GL261, CT-26, or LLC) were injected subcutaneously into the flank of the mice.
- Treatment Protocol: Mice were immunized with 1×10^6 ValloVax™ cells subcutaneously on days 3, 10, and 17 post-tumor inoculation. The control group received a sham injection.
- Efficacy Endpoint: Tumor volume was measured every 3-4 days using calipers and calculated using the formula: $(\text{length} \times \text{width}^2)/2$.

Bevacizumab In Vivo Efficacy Study in NSCLC Model

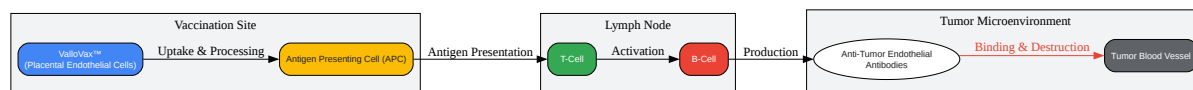
- Animal Model: An orthotopic mouse model of human H1299 NSCLC was established in immunodeficient mice.[\[3\]](#)
- Tumor Cell Inoculation: H1299 cells were orthotopically inoculated into the lungs of the mice.[\[3\]](#)
- Treatment Protocol: Bevacizumab was administered via aerosol at a dosage of 0.05 mg/kg, five times a week, from day 5 to day 21 after inoculation.[\[3\]](#)
- Efficacy Endpoint: The primary endpoint was the lung/tumor weight at the end of the study.[\[3\]](#)

Cisplatin In Vivo Efficacy Study in Lung Cancer Model

- Animal Model: A genetically engineered mouse model with KrasG12D-initiated lung tumors was used.[\[4\]](#)
- Treatment Protocol: Mice received cisplatin at a dose of 7 mg/kg once a week for two weeks, followed by a two-week rest period, with the regimen being repeated.[\[4\]](#)
- Efficacy Endpoint: Tumor response was quantified by measuring the ratio of tumor area to total lung area in histological sections.[\[4\]](#)

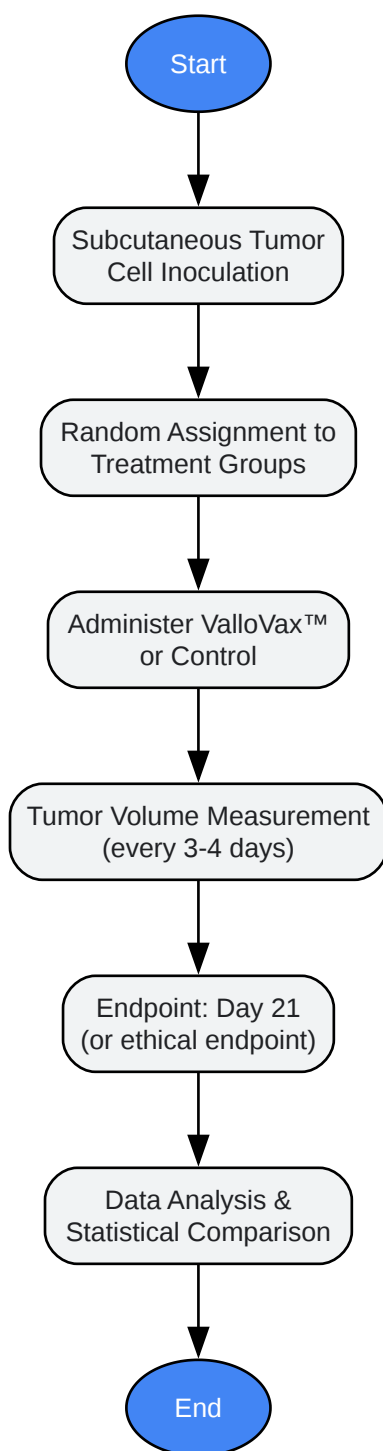
Visualizing the Mechanisms and Workflows

To further elucidate the processes described, the following diagrams have been generated using the DOT language.



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Caption: ValloVax™ Mechanism of Action.



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Caption: In Vivo Efficacy Study Workflow.

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References

- 1. pubcompare.ai [pubcompare.ai]
- 2. Importance of Bevacizumab Maintenance Following Combination Chemotherapy in Human Non–small Cell Lung Cancer Xenograft Models | Anticancer Research [ar.iijournals.org]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Chronic cisplatin treatment promotes enhanced damage repair and tumor progression in a mouse model of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
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